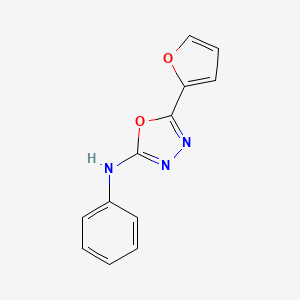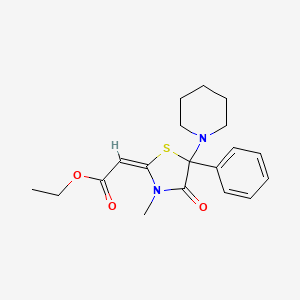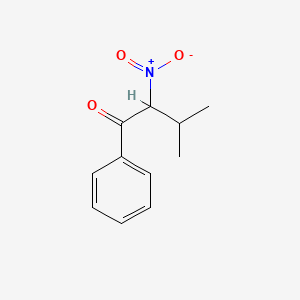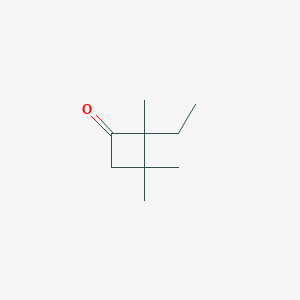
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is a highly fluorinated organic compound The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of a suitable pentose derivative, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-fluorine or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another highly fluorinated compound with similar structural features.
1,5-Dideoxy-1,5-imino-ribitol: A compound with a similar backbone but different functional groups.
Uniqueness
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
59681-95-7 |
|---|---|
Fórmula molecular |
C7F14O3 |
Peso molecular |
398.05 g/mol |
Nombre IUPAC |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethoxy)pentan-3-one |
InChI |
InChI=1S/C7F14O3/c8-2(4(10,11)12,23-6(16,17)18)1(22)3(9,5(13,14)15)24-7(19,20)21 |
Clave InChI |
PPPWWRSZEXQRNF-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)C(C(F)(F)F)(OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
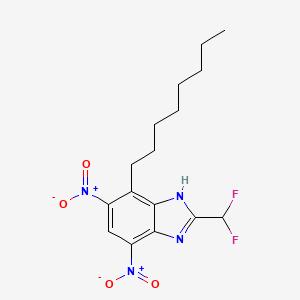
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
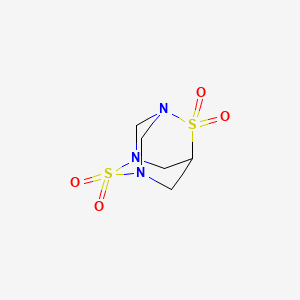
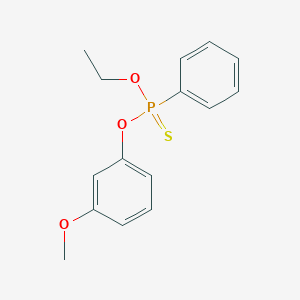


![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
